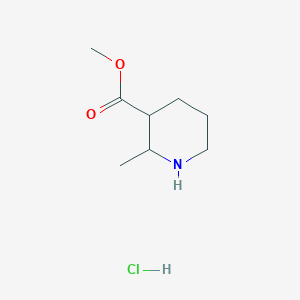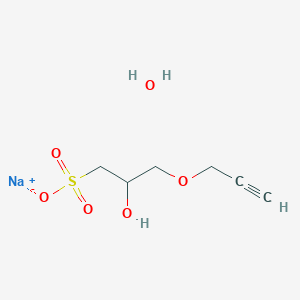
Ammonium-nitrido-octachlorodiaquodiruthenate(IV)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium-nitrido-octachlorodiaquodiruthenate(IV) is a complex inorganic compound with the chemical formula (NH4)3[Ru2Cl8(N)(H2O)2] It is known for its unique structure, which includes two ruthenium atoms bridged by a nitrido ligand and coordinated by chloride and water ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ammonium-nitrido-octachlorodiaquodiruthenate(IV) can be synthesized through a multi-step process involving the reaction of ruthenium trichloride with ammonium chloride and a nitrido source under controlled conditions. The reaction typically takes place in an aqueous medium, and the temperature and pH are carefully monitored to ensure the formation of the desired product. The final compound is isolated through crystallization and purification steps.
Industrial Production Methods
While specific industrial production methods for ammonium-nitrido-octachlorodiaquodiruthenate(IV) are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparation. Scaling up the process would involve optimizing reaction conditions, such as temperature, pressure, and concentration of reactants, to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium-nitrido-octachlorodiaquodiruthenate(IV) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, often involving the loss of chloride ligands.
Substitution: Ligands such as chloride and water can be substituted with other ligands, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in reactions with ammonium-nitrido-octachlorodiaquodiruthenate(IV) include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of ligand-modified ruthenium compounds.
Applications De Recherche Scientifique
Ammonium-nitrido-octachlorodiaquodiruthenate(IV) has several scientific research applications:
Catalysis: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic and magnetic properties.
Biological Studies: Research has explored its potential as an anticancer agent due to its ability to interact with biological molecules.
Industrial Applications: It is investigated for use in industrial processes that require robust and efficient catalysts.
Mécanisme D'action
The mechanism by which ammonium-nitrido-octachlorodiaquodiruthenate(IV) exerts its effects involves its interaction with molecular targets through its ruthenium centers. The nitrido ligand plays a crucial role in stabilizing the complex and facilitating electron transfer processes. In biological systems, the compound can interact with DNA and proteins, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ammonium-nitrido-octachlorodiruthenate(IV): Similar structure but lacks coordinated water molecules.
Ammonium-hexachlororuthenate(IV): Contains a single ruthenium center with six chloride ligands.
Ammonium-tetrachlorodiaquoruthenate(III): Lower oxidation state and different coordination environment.
Uniqueness
Ammonium-nitrido-octachlorodiaquodiruthenate(IV) is unique due to its nitrido-bridged diruthenium core and the presence of both chloride and water ligands. This combination of features imparts distinct chemical and physical properties, making it valuable for specific applications in catalysis and materials science.
Propriétés
IUPAC Name |
triazanium;azanide;tetrachlororuthenium(1-);dihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/8ClH.3H3N.H2N.2H2O.2Ru/h8*1H;3*1H3;3*1H2;;/q;;;;;;;;;;;-1;;;2*+3/p-5 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQXJPLEIJUXGZ-UHFFFAOYSA-I |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[NH4+].[NH2-].O.O.Cl[Ru-](Cl)(Cl)Cl.Cl[Ru-](Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl8H18N4O2Ru2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27316-90-1 |
Source


|
| Record name | Ruthenate(3-), diaquaoctachloro-.mu.-nitridodi-, ammonium (1:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triammonium diaquaoctachloro-μ-nitridodiruthenate(3-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.985 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(4-chlorophenyl)-diphenylmethyl]imidazole;hydrochloride](/img/structure/B3256451.png)

![6-Methyl-2-phenylbenzo[b]thiophene](/img/structure/B3256458.png)

![3-[(Methylsulfanyl)methyl]-1H-pyrazole](/img/structure/B3256482.png)






![6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine](/img/structure/B3256515.png)


